molecular formula C16H20N2O3S2 B2467238 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 1171384-15-8

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B2467238
CAS RN: 1171384-15-8
M. Wt: 352.47
InChI Key: KUMCZRHQABUPGJ-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds with structures similar to "N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide," focusing on their molecular structure and potential applications. For instance, Hayun et al. (2012) synthesized 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide 2 through a reaction involving chlorosulfonic acid, followed by amidation with ammonia gas. The structure of the synthesized compound was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data (Hayun, M. Hanafi, Arry Yanuar, & S. Hudiyono, 2012).

Pharmacological Applications

Several studies have evaluated the pharmacological potentials of compounds structurally related to "N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide," exploring their effects on various biological targets. For example, Mujeeb Ur Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives and evaluated them for diuretic, antihypertensive, and anti-diabetic potentials in rats, identifying compounds with significant activity (Mujeeb Ur Rahman et al., 2014).

Chemical Modification and Activity

The modification of molecular structures similar to "N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide" has been explored to enhance pharmacological activities. For instance, compounds incorporating the tetrahydroisoquinoline moiety have been synthesized for their anticancer properties, demonstrating the versatility and potential of this chemical scaffold in drug development (K. Redda, Madhavi Gangapuram, & Tiffany W. Ardley, 2010).

Safety and Hazards

Information on the safety and hazards of “N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is not available in the retrieved papers. It’s always important to handle chemicals with appropriate safety measures .

properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-21-10-9-18-8-2-4-13-6-7-14(12-15(13)18)17-23(19,20)16-5-3-11-22-16/h3,5-7,11-12,17H,2,4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMCZRHQABUPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

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